molecular formula C18H24N4O2S B2633384 N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide CAS No. 1795424-66-6

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide

Cat. No.: B2633384
CAS No.: 1795424-66-6
M. Wt: 360.48
InChI Key: PXPXLOOMMQEMIT-UHFFFAOYSA-N
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Description

Chemical Classification and Taxonomic Positioning

This compound belongs to three primary chemical categories:

  • Organosulfur Compounds : The sulfonamide group (-SO₂NH-) anchors the molecule within this class, characterized by sulfur-containing functional groups critical for protein binding.
  • Heterocyclic Aromatic Compounds : The pyridine (C₅H₅N) and pyrazole (C₃H₃N₂) rings classify it as a bicyclic heteroaromatic system, with nitrogen atoms contributing to electron delocalization.
  • Sulfonamide Derivatives : As a sulfonamide, it shares structural homology with therapeutic agents like acetazolamide, though its hybrid structure expands its pharmacological potential.

The compound’s taxonomic positioning is further defined by its substituents:

Structural Feature Role in Classification
Pyridine ring Provides a planar aromatic system for π-π interactions in enzyme active sites.
Pyrazole moiety Introduces hydrogen-bonding capabilities via N-H groups and modulates solubility.
Cyclopentyl and cyclopropyl Enhance lipophilicity and influence pharmacokinetic properties.

This multifunctional architecture enables interactions with biological targets such as CA IX, a metalloenzyme overexpressed in hypoxic tumors.

Historical Development in Sulfonamide-Pyrazole Hybrid Research

The evolution of sulfonamide-pyrazole hybrids parallels key milestones in medicinal chemistry:

  • 1930s–1940s : Discovery of sulfanilamide’s antibacterial properties spurred interest in sulfonamide derivatives. Early analogs lacked heterocyclic complexity but established the sulfonamide group as a pharmacophore.
  • 1980s–1990s : Incorporation of pyrazole rings began, leveraging their hydrogen-bonding and metabolic stability. For example, celecoxib (a pyrazole-sulfonamide) emerged as a cyclooxygenase-2 inhibitor.
  • 2000s–Present : Rational design of dual-tail hybrids, such as this compound, optimized steric and electronic properties for isoform-selective enzyme inhibition.

A comparative timeline highlights critical innovations:

Year Range Development Impact on Hybrid Design
1932–1935 Synthesis of Prontosil (first sulfonamide antibiotic) Validated sulfonamides as bioactive scaffolds.
1999 FDA approval of celecoxib Demonstrated pyrazole-sulfonamide synergy in drug design.
2023 Dual-tail CA IX inhibitors with pyridine-pyrazole sulfonamides Introduced multitargeting capabilities via hybrid frameworks.

Modern synthetic strategies, such as the dual-tail approach, exploit the pyridine ring for aromatic stacking and the pyrazole for directional hydrogen bonding, enabling precise modulation of CA IX affinity. For instance, compound 11 from recent studies exhibited IC₅₀ values of 3.27 µM against metastatic colorectal cancer cells, underscoring the efficacy of this structural paradigm.

Properties

IUPAC Name

N-cyclopentyl-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-21-18(14-8-9-14)11-15(20-21)13-22(16-5-2-3-6-16)25(23,24)17-7-4-10-19-12-17/h4,7,10-12,14,16H,2-3,5-6,8-9,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPXLOOMMQEMIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(C2CCCC2)S(=O)(=O)C3=CN=CC=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyDetails
Common Name This compound
CAS Number 1795424-66-6
Molecular Formula C18_{18}H24_{24}N4_{4}O2_{2}S
Molecular Weight 360.5 g/mol

This compound features a pyridine ring, a sulfonamide group, and a pyrazole moiety, which are known to contribute to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various therapeutic effects. For instance, it has been suggested that compounds with similar structures can inhibit key kinases involved in inflammatory pathways and cancer progression .

1. Inhibition of Kinases

Research indicates that pyrazole derivatives exhibit significant inhibitory activity against various kinases. For example, compounds structurally related to N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine have shown promising results as inhibitors of the p38 MAPK pathway, which is crucial in inflammatory responses and cancer cell proliferation .

2. Anti-inflammatory Effects

Studies have demonstrated that similar pyrazole-based compounds can inhibit the production of pro-inflammatory cytokines such as TNFα and IL-6 in cellular models. The inhibition of these cytokines is associated with reduced inflammation in various disease models .

3. Anticancer Potential

The compound's structural features suggest potential anticancer properties. Pyrazole derivatives have been explored for their ability to target cancer cell metabolism and signaling pathways, particularly those involving the Akt pathway, which is often dysregulated in tumors .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds:

  • Pyrazole-based Inhibitors : A series of studies focused on pyrazole derivatives demonstrated effective inhibition of p38 MAPK with IC50_{50} values in the nanomolar range (e.g., 53 nM) against specific cancer cell lines .
  • Structural Activity Relationship (SAR) : Research has indicated that modifications on the pyrazole ring can significantly enhance biological activity. For instance, substituents on the nitrogen atom can influence binding affinity and selectivity towards specific kinases .
  • Clinical Relevance : Some pyrazole derivatives have progressed to clinical trials for conditions like rheumatoid arthritis due to their selective inhibition of COX enzymes, showcasing their therapeutic potential .

Scientific Research Applications

Pharmacological Applications

N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide exhibits a range of pharmacological activities:

Anticancer Activity

Various studies have indicated that pyrazole derivatives, including this compound, act as kinase inhibitors, which are crucial in cancer therapy. They have shown efficacy against several cancer types such as lymphoma, breast cancer, and melanoma by modulating signaling pathways involved in cell proliferation and survival .

Anti-inflammatory Properties

The compound's structure allows it to interact with specific enzymes or receptors involved in inflammatory processes. Research suggests that it may inhibit pro-inflammatory cytokines and pathways, making it a potential candidate for treating inflammatory diseases .

Neuroprotective Effects

Emerging evidence points to the neuroprotective capabilities of pyrazole derivatives. This compound may offer therapeutic benefits in neurodegenerative disorders by targeting pathways associated with neuronal survival and inflammation .

Case Studies

Several case studies have documented the effectiveness of pyrazole-based compounds in clinical settings:

  • Breast Cancer Treatment : A study evaluating substituted pyrazole-based kinase inhibitors demonstrated significant tumor reduction in animal models of breast cancer when treated with compounds similar to this compound .
  • Inflammatory Disorders : Clinical trials have shown that compounds with similar structures exhibit reduced symptoms in patients with rheumatoid arthritis by downregulating inflammatory markers .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (–SO₂NH–) group participates in acid-base and substitution reactions:

Reaction TypeConditionsProducts/OutcomesReferences
Hydrolysis Acidic (HCl, H₂SO₄) or basic (NaOH) aqueous solutionsCleavage to pyridine-3-sulfonic acid and amine derivatives
Alkylation Alkyl halides (e.g., CH₃I), base (K₂CO₃), DMF, 60°CN-Alkylated sulfonamide derivatives
Salt Formation Treatment with HCl or NaOHWater-soluble hydrochloride or sodium salts

Key Findings :

  • Hydrolysis occurs under harsh conditions (e.g., 6M HCl, reflux), yielding pyridine-3-sulfonic acid and N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)amine.

  • Alkylation at the sulfonamide nitrogen is feasible but requires activating agents like NaH for deprotonation .

Pyridine Ring Reactivity

The electron-deficient pyridine ring undergoes nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling:

Reaction TypeConditionsProducts/OutcomesReferences
Nucleophilic Substitution Amines (e.g., NH₃), CuI, DMSO, 120°C3-Aminopyridine derivatives
Suzuki Coupling Boronic acids, Pd(PPh₃)₄, K₂CO₃, dioxaneBiaryl-functionalized sulfonamides

Key Findings :

  • SNAr at the pyridine C4 position is favored due to the sulfonamide group’s electron-withdrawing effect .

  • Suzuki coupling introduces aryl/heteroaryl groups, enhancing biological activity in analogs .

Pyrazole Substituent Reactivity

The 5-cyclopropyl-1-methylpyrazole moiety exhibits stability under standard conditions but reacts under specific stimuli:

Reaction TypeConditionsProducts/OutcomesReferences
Cyclopropane Ring Opening H₂/Pd-C, ethanol, 50°CSaturated propane chain derivatives
Methyl Group Oxidation KMnO₄, H₂O, 100°CCarboxylic acid or ketone formation

Key Findings :

  • Cyclopropane ring hydrogenation requires elevated temperatures and catalysts .

  • The 1-methyl group resists oxidation under mild conditions but forms a ketone with strong oxidizers .

Cross-Coupling Reactions

The compound’s halogenated analogs participate in cross-coupling:

Reaction TypeConditionsProducts/OutcomesReferences
Buchwald-Hartwig Amination Pd₂(dba)₃, Xantphos, aryl halidesArylaminated pyridine sulfonamides
Click Chemistry Azides, CuSO₄, sodium ascorbateTriazole-linked conjugates

Key Findings :

  • Bromination at pyridine C4 or C5 positions enables Pd-mediated couplings .

Stability Under Pharmacological Conditions

Stability studies in physiological conditions:

ConditionpHTemperatureDegradation PathwayHalf-LifeReferences
Simulated gastric fluid1.237°CSulfonamide hydrolysis8.2 h
Simulated intestinal fluid6.837°CMinimal degradation>24 h

Key Findings :

  • Acidic environments accelerate hydrolysis, limiting oral bioavailability.

Computational Reactivity Insights

DFT calculations predict:

  • Electrophilic Sites : Pyridine C4 (MEP: −28.6 kcal/mol) and sulfonamide sulfur (MEP: +15.2 kcal/mol) .

  • NBO Analysis : Sulfonamide resonance stabilizes negative charge on oxygen atoms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Sulfonamide Derivatives: Pyridine-3-Sulfonamides

The pyridine-3-sulfonamide scaffold is a common pharmacophore in drug discovery. A key comparison is with 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides (), which replace the pyrazole group with a 1,2,4-triazole ring. These triazole derivatives exhibit antifungal activity, attributed to the triazole’s ability to coordinate metal ions or disrupt fungal membrane biosynthesis.

Table 1: Structural and Functional Comparison

Compound Core Structure Substituents Biological Activity
Target Compound Pyridine-3-sulfonamide Cyclopentyl, pyrazole (cyclopropyl) Not reported (inferred antimicrobial)
4-Substituted Triazole Derivatives Pyridine-3-sulfonamide Varied 4-substituents, 5-amino-triazole Antifungal (C. albicans MIC: 8–32 µg/mL)
Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, critical for solubility and crystal stability, differ between sulfonamide derivatives. The triazole derivatives () likely form N–H···N/O bonds with adjacent molecules, while the pyrazole group in the target compound may engage in C–H···π interactions due to its aromatic cyclopropane substituent. Such differences could influence bioavailability or crystallinity, as predicted by graph-set analysis () .

Table 2: Intermolecular Interaction Analysis

Compound Dominant Interactions Implications
Target Compound C–H···π (cyclopropane), S=O···H–N Enhanced lipophilicity; potential for dense crystal packing
Triazole Derivatives N–H···O/S, π-π stacking Higher solubility in polar solvents
Computational and Structural Tools

The structural characterization of such compounds relies on tools like SHELXL () and WinGX/ORTEP (), which refine crystal structures and visualize anisotropic displacement. These tools would be essential for confirming the target compound’s conformation, particularly the cyclopropane-pyrazole geometry, and comparing it to triazole analogs .

Q & A

Basic Research Questions

Q. What synthetic routes are reported for N-cyclopentyl-N-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)pyridine-3-sulfonamide, and how are yields optimized?

  • Methodology : The synthesis involves multi-step reactions, including pyrazole ring formation, sulfonamide introduction, and purification via chromatography. For example, copper-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig) is often used for aryl amination. A typical protocol involves reagents like cesium carbonate, copper(I) bromide, and cyclopropanamine in dimethyl sulfoxide at 35°C for 48 hours, yielding ~17.9% after extraction and gradient elution .
  • Optimization Strategies :

  • Increase reaction temperature (e.g., 50–80°C) to accelerate kinetics.
  • Use alternative catalysts (e.g., Pd-based systems for higher selectivity).
  • Replace Cs₂CO₃ with K₂CO₃ to reduce side reactions .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Peaks for cyclopentyl (δ ~1.5–2.5 ppm), pyrazole methyl (δ ~3.8 ppm), and sulfonamide protons (δ ~7.5–8.5 ppm) .
  • HRMS (ESI) : Exact mass confirmation (e.g., m/z 215 [M+H]⁺ for intermediates) .
  • IR Spectroscopy : Sulfonamide S=O stretches (~1350–1150 cm⁻¹) and pyrazole C=N stretches (~1600 cm⁻¹) .
    • Data Table :
Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (cm⁻¹)
Cyclopentyl1.5–2.5 (m)25–35-
Pyrazole-CH₃3.8 (s)40–45-
Sulfonamide7.5–8.5 (m)120–1251350–1150

Advanced Research Challenges

Q. How can computational modeling predict the bioactivity of this sulfonamide derivative?

  • Approach :

  • Molecular Docking : Use software like AutoDock Vina to assess binding affinity to targets (e.g., carbonic anhydrase or kinase enzymes).
  • ADMET Prediction : Tools like ACD/Labs Percepta estimate logP (lipophilicity), solubility, and metabolic stability. For example, the trifluoromethyl group in related sulfonamides enhances metabolic resistance .
    • Case Study : Analogous compounds (e.g., N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides) show antifungal activity via steric complementarity in enzyme active sites .

Q. What experimental strategies resolve contradictions in reported reaction yields or spectral data?

  • Yield Discrepancies :

  • Compare solvent systems (e.g., DMSO vs. DMF) and catalyst loading. reports 17.9% yield in DMSO, while achieves higher yields (84%) using acetone and K₂CO₃ .
  • Test microwave-assisted synthesis to reduce reaction time.
    • Spectral Anomalies :
  • Cross-validate NMR with COSY or HSQC to resolve overlapping peaks.
  • Use LC-MS to detect trace impurities (e.g., unreacted starting materials) .

Q. How does steric hindrance from the cyclopentyl and cyclopropyl groups influence reactivity?

  • Mechanistic Insight :

  • The cyclopentyl group may slow nucleophilic substitution at the sulfonamide sulfur due to steric bulk.
  • Cyclopropane’s ring strain increases susceptibility to ring-opening reactions under acidic conditions.
    • Experimental Design :
  • Perform kinetic studies comparing substituents (e.g., cyclopentyl vs. cyclohexyl) in Suzuki-Miyaura couplings .
  • Monitor reaction progress via TLC or in situ IR to identify rate-limiting steps.

Methodological Resources

Q. What purification techniques are optimal for isolating this compound?

  • Chromatography : Use silica gel with ethyl acetate/hexane (0–100% gradient) for intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) is recommended for final purification .
  • Crystallization : Recrystallize from ethanol/water mixtures to enhance purity (>95%) .

Q. How to validate the compound’s stability under storage conditions?

  • Protocol :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months).
  • Monitor degradation via HPLC and identify byproducts (e.g., hydrolysis of sulfonamide to sulfonic acid) .

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